1-cyclopropyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2. It is a member of the pyrazole family, characterized by a cyclopropyl group attached to the pyrazole ring.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Pyrazole derivatives can exhibit a range of interactions with their targets, including hydrogen bonding and π-π stacking, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
It’s known that pyrazole derivatives can have a range of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains additional methyl groups, influencing its chemical properties and applications.
Uniqueness: 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which can enhance its stability and reactivity compared to other pyrazole derivatives. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-cyclopropylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPHADTZIOYAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622883-44-6 | |
Record name | 1-cyclopropyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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